[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide
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Overview
Description
KS106 is a potent inhibitor of aldehyde dehydrogenase enzymes, specifically targeting aldehyde dehydrogenase 1A1, aldehyde dehydrogenase 2, and aldehyde dehydrogenase 3A1 with inhibitory concentration 50 values of 334 nanomolar, 2137 nanomolar, and 360 nanomolar, respectively . This compound exhibits antiproliferative and anticancer properties, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KS106 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, fluorination, and sulfonation steps .
Industrial Production Methods
Industrial production of KS106 is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
KS106 undergoes various chemical reactions, including:
Oxidation: KS106 can be oxidized to form reactive oxygen species, which contribute to its antiproliferative effects.
Reduction: The compound can be reduced under specific conditions, although this reaction is less common.
Substitution: KS106 can participate in substitution reactions, particularly involving its bromine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using nucleophiles like sodium iodide.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of KS106, which retain some of the biological activity of the parent compound .
Scientific Research Applications
KS106 is widely used in scientific research due to its potent inhibitory effects on aldehyde dehydrogenase enzymes. Some key applications include:
Cancer Research: KS106 is used to study the role of aldehyde dehydrogenase in cancer cell proliferation and survival
Apoptosis Studies: The compound induces apoptosis in cancer cells, making it a valuable tool for understanding cell death mechanisms
Metabolic Studies: KS106 is used to investigate the metabolic pathways involving aldehyde dehydrogenase enzymes
Drug Development: The compound serves as a lead compound for developing new anticancer drugs
Mechanism of Action
KS106 exerts its effects by inhibiting aldehyde dehydrogenase enzymes, leading to the accumulation of toxic aldehydes and reactive oxygen species. This results in increased lipid peroxidation and oxidative stress, ultimately inducing apoptosis and cell cycle arrest at the G2/M phase . The molecular targets include aldehyde dehydrogenase 1A1, aldehyde dehydrogenase 2, and aldehyde dehydrogenase 3A1 .
Comparison with Similar Compounds
KS106 is unique in its high selectivity and potency as an aldehyde dehydrogenase inhibitor. Similar compounds include:
Disulfiram: An aldehyde dehydrogenase inhibitor used in the treatment of alcoholism.
Aldehyde dehydrogenase inhibitors: Other inhibitors with varying selectivity and potency.
KS106 stands out due to its low toxicity and strong antiproliferative effects, making it a preferred choice for research applications .
Properties
Molecular Formula |
C18H15BrF3N3O2S |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
[4-[[2,3-dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C18H14F3N3O2S.BrH/c19-18(20,21)12-5-6-14-13(7-12)15(25)16(26)24(14)8-10-1-3-11(4-2-10)9-27-17(22)23;/h1-7H,8-9H2,(H3,22,23);1H |
InChI Key |
AHVSKNDQJSDEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)C(=O)C2=O)CSC(=N)N.Br |
Origin of Product |
United States |
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